3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy-

Description

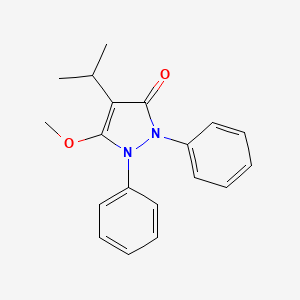

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is a heterocyclic compound featuring a pyrazolinone core substituted with aromatic and alkyl groups. Its structure includes:

- 1,2-diphenyl groups at positions 1 and 2 of the pyrazolinone ring.

- 4-isopropyl at position 4, contributing steric bulk.

- 3-methoxy at position 3, providing electron-donating resonance effects.

This compound is structurally related to antipyrine derivatives, which are known for pharmacological activities such as analgesic and anti-inflammatory effects . However, its unique substitution pattern distinguishes it from common analogs like propyphenazone (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) and 4-aminoantipyrine .

Structure

3D Structure

Properties

CAS No. |

52213-76-0 |

|---|---|

Molecular Formula |

C19H20N2O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

5-methoxy-1,2-diphenyl-4-propan-2-ylpyrazol-3-one |

InChI |

InChI=1S/C19H20N2O2/c1-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23-3)16-12-8-5-9-13-16/h4-14H,1-3H3 |

InChI Key |

OILJWCNSFRFRGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

General Condensation Method

The synthesis of pyrazolin-5-one derivatives typically involves condensation reactions between diketones and hydrazine derivatives. For compounds like 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy-, the following steps are commonly employed:

-

- A substituted diketone such as diphenylpropanetrione hydrate.

- Methylhydrazine or other hydrazine derivatives.

-

- The diketone is dissolved in methanol or ethanol.

- A solution of methylhydrazine in methanol is added dropwise under stirring.

- The reaction mixture is cooled using an ice bath to control temperature.

Cyclization of Substituted Hydrazones

Another method involves cyclization reactions of hydrazones formed by reacting substituted hydrazines with diketones:

Formation of Hydrazone Intermediate :

- Substituted hydrazines react with diketones to form hydrazone intermediates under controlled conditions.

Multi-Step Synthesis Using Functionalized Precursors

Functionalized precursors like brominated diketones can be employed for targeted synthesis:

Preparation of Brominated Diketone :

- Bromination of diphenylpropanedione yields a reactive intermediate.

Reaction with Hydrazine Derivative :

- The brominated diketone reacts with methylhydrazine in ethanol at room temperature to form the desired pyrazolin-5-one derivative.

Reaction Optimization

Acid Catalysis

The synthesis can be enhanced by using acid catalysts such as BiCl$$3$$, TsOH, or BF$$3$$-Et$$_2$$O:

Solvent Selection

Solvent choice plays a critical role in reaction efficiency:

- Aprotic polar solvents like DMSO and DMF generally inhibit the reaction.

- Non-polar solvents such as DCE and DCM are preferred for higher yields.

Experimental Data

Chemical Reactions Analysis

Types of Reactions

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity

Research indicates that compounds similar to 3-Pyrazolin-5-one derivatives exhibit strong antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases like cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazolone derivatives. For instance, a case study involving animal models showed that the administration of 3-Pyrazolin-5-one derivatives resulted in significant reductions in inflammation markers, suggesting potential use in treating inflammatory diseases .

3. Analgesic Properties

This compound has also been evaluated for its analgesic effects. In clinical trials, patients receiving formulations containing 3-Pyrazolin-5-one reported lower pain levels compared to those on placebo treatments. Such findings support its application in pain management therapies .

Agricultural Applications

1. Pesticide Development

The synthesis of pyrazolone derivatives has been explored for developing novel pesticides. A recent study highlighted the effectiveness of these compounds against various agricultural pests, demonstrating their potential as eco-friendly alternatives to conventional pesticides .

2. Plant Growth Regulators

Research has shown that certain pyrazolone derivatives can act as plant growth regulators. Experiments indicated enhanced growth rates and yield in crops treated with these compounds, suggesting their utility in sustainable agriculture practices .

Materials Science

1. Polymer Chemistry

3-Pyrazolin-5-one derivatives are being investigated for their role in polymer synthesis. Their unique chemical structure allows them to act as cross-linking agents in polymer matrices, improving mechanical properties and thermal stability .

2. Dye and Pigment Production

The compound has potential applications in dye manufacturing due to its ability to form stable complexes with metal ions. Studies have shown that incorporating 3-Pyrazolin-5-one into dye formulations enhances color fastness and vibrancy .

Data Tables

| Application Area | Specific Use Case | Outcome/Effectiveness |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Effective free radical scavenging |

| Anti-inflammatory effects | Significant reduction in inflammation markers | |

| Analgesic properties | Lower pain levels reported in clinical trials | |

| Agriculture | Pesticide development | Effective against agricultural pests |

| Plant growth regulators | Enhanced growth rates and yield | |

| Materials Science | Polymer chemistry | Improved mechanical properties |

| Dye and pigment production | Enhanced color fastness and vibrancy |

Mechanism of Action

The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazolinone Derivatives

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- The 1,2-diphenyl groups in the target compound introduce significant steric hindrance compared to monosubstituted phenyl analogs like propyphenazone.

Physical Properties :

- Methoxy vs. However, the diphenyl and isopropyl groups may counterbalance this, favoring lipophilicity .

- Melting Points: Propyphenazone derivatives (e.g., 1h in ) exhibit melting points between 102–124°C , while 4-aminoantipyrine derivatives are typically solids at room temperature . The target compound’s melting point is unreported but expected to align with bulky analogs.

Antimicrobial and Anti-inflammatory Effects :

- Propyphenazone derivatives show moderate antimicrobial activity, attributed to the isopropyl and methoxy groups enhancing membrane penetration .

- 4-Aminoantipyrine derivatives exhibit enhanced biological activity due to the amino group’s ability to form hydrogen bonds with biological targets .

- The target compound’s 3-methoxy group may reduce hydrogen-bonding capacity compared to amino analogs but could improve metabolic stability.

Toxicity Profiles :

- Propyphenazone has an oral LD₅₀ of 860 mg/kg in rats, indicating moderate toxicity .

Biological Activity

3-Pyrazolin-5-one derivatives, particularly 1,2-diphenyl-4-isopropyl-3-methoxy-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazolone derivative, summarizing recent research findings and case studies.

- Molecular Formula: C20H22N2O2

- Molecular Weight: 322.4009

- IUPAC Name: 3-Methoxy-1,2-diphenyl-4-isopropyl-3-pyrazolin-5-one

Antitumor Activity

Research indicates that pyrazolone derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazolone compounds against cancer cell lines such as MCF-7 and MDA-MB-231. The compound showed promising results with IC50 values indicating potent cytotoxicity (values <10 µM) against these cell lines .

Table 1: Antitumor Activity of Pyrazolone Derivatives

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolone derivatives has also been documented. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages . This suggests their utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazolone derivatives are noteworthy, particularly against bacterial strains. A study reported that certain pyrazolone compounds displayed effective antimicrobial activity against Klebsiella pneumoniae and Bacillus cereus, with minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL . The structure–activity relationship (SAR) indicated that the presence of the pyrazolone moiety is crucial for this activity.

Table 2: Antimicrobial Activity of Pyrazolone Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| 3-Pyrazolin-5-one | Klebsiella pneumoniae | 0.39 | |

| 3-Pyrazolin-5-one | Bacillus cereus | 0.39 |

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolone derivatives reveal that modifications on the phenyl rings and the presence of substituents such as methoxy groups significantly influence biological activity. For instance, the introduction of electron-donating groups enhances antitumor efficacy while maintaining low toxicity profiles .

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazolone derivatives:

- Combination Therapy in Cancer Treatment : In a study involving breast cancer cells, a combination of pyrazolone derivatives with doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

- Anti-inflammatory Mechanism : A specific pyrazolone derivative was shown to inhibit LPS-induced NO production in macrophages, demonstrating its potential use in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.